molecular formula C11H15NO2 B3828550 N-hydroxy-2-methyl-4-phenylbutanamide

N-hydroxy-2-methyl-4-phenylbutanamide

Cat. No. B3828550
M. Wt: 193.24 g/mol
InChI Key: SUNMLPVOEXPESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-2-methyl-4-phenylbutanamide (HMPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of phenylbutyric acid and has been found to possess several biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-hydroxy-2-methyl-4-phenylbutanamide is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. By inhibiting HDACs, N-hydroxy-2-methyl-4-phenylbutanamide can alter the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
N-hydroxy-2-methyl-4-phenylbutanamide has been found to have several biochemical and physiological effects. It can induce oxidative stress and DNA damage in cancer cells, leading to cell death. N-hydroxy-2-methyl-4-phenylbutanamide has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. Additionally, N-hydroxy-2-methyl-4-phenylbutanamide can modulate the immune system, leading to enhanced immune responses against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-hydroxy-2-methyl-4-phenylbutanamide in lab experiments is its potency and selectivity towards cancer cells. It has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, N-hydroxy-2-methyl-4-phenylbutanamide is also known to be unstable and can degrade quickly, which can affect its efficacy in experiments.

Future Directions

There are several future directions for research on N-hydroxy-2-methyl-4-phenylbutanamide. One area of interest is the development of more stable derivatives of N-hydroxy-2-methyl-4-phenylbutanamide that can be used in cancer therapy. Another direction is the investigation of the potential of N-hydroxy-2-methyl-4-phenylbutanamide in combination with other cancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-hydroxy-2-methyl-4-phenylbutanamide and its effects on normal cells.

Scientific Research Applications

N-hydroxy-2-methyl-4-phenylbutanamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. N-hydroxy-2-methyl-4-phenylbutanamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-hydroxy-2-methyl-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)12-14)7-8-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNMLPVOEXPESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2-methyl-4-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.